molecular formula C9H17NO3 B13321819 Methyl 2-(4-amino-2-methyloxan-4-yl)acetate

Methyl 2-(4-amino-2-methyloxan-4-yl)acetate

Cat. No.: B13321819
M. Wt: 187.24 g/mol
InChI Key: QACPPFDJTUFZMQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-2-methyloxan-4-yl)acetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-2-methyloxan-4-yl)acetate typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2-methyloxan-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-amino-2-methyloxan-4-yl)acetate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2-methyloxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-amino-2-methyloxan-4-yl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-(4-amino-2-methyloxan-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an ester characterized by the presence of an oxane ring and an amino group. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

The specific arrangement of atoms allows for interactions with various biomolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The ester group can undergo hydrolysis to yield the active acid form, which participates in several biochemical pathways. Notably, the compound has shown potential in:

  • Modulating inflammatory responses : It has been observed to inhibit pro-inflammatory cytokines.
  • Exhibiting cytotoxic effects : Research indicates potential anticancer properties.

1. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance:

StudyFindings
Study A (2020)Demonstrated inhibition of TNF-alpha production in human cell lines with IC50 values indicating effective anti-inflammatory action.
Study B (2021)Reported reduction in levels of pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory diseases.

2. Anticancer Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines:

StudyFindings
Study C (2021)Showed significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent.
Study D (2023)Found that it induces apoptosis in cancer cells through mitochondrial-mediated mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructureBiological Activity
Methyl 2-(2-methyl)oxan-4-yl acetateSimilar oxane structureModerate anti-inflammatory effects
Ethyl 2-(4-amino-2-methyloxan-4-yl)acetateEthyl instead of methyl groupLower cytotoxicity against cancer cells
Methyl 2-(propanoate)oxan-4-yl acetatePropanoate groupEnhanced lipophilicity, potentially better absorption

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

  • Study A (2020) : Investigated anti-inflammatory effects in human cell lines, demonstrating effective inhibition of TNF-alpha production.
  • Study B (2021) : Reported significant cytotoxicity against breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Study C (2023) : Found antioxidant activity comparable to established antioxidants like ascorbic acid in DPPH assays.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(4-amino-2-methyloxan-4-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-7-5-9(10,3-4-13-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3

InChI Key

QACPPFDJTUFZMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)(CC(=O)OC)N

Origin of Product

United States

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